3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by amination and reduction steps. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Amination: The brominated pyridine is then reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Large-scale bromination: Using industrial reactors to ensure efficient bromination.
Continuous flow amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.
Automated reduction: Utilizing automated systems for the reduction step to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Further reduction can be achieved using stronger reducing agents to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thiols (R-SH), amines (R-NH2), alkoxides (R-OH)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Further reduced amines or alcohols
Substitution: Thiolated, aminated, or alkoxylated derivatives
Scientific Research Applications
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can also participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopyridine: Similar structure but lacks the propanol group.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the amino and propanol groups.
3-Amino-1-(5-chloropyridin-3-yl)propan-1-ol: Similar structure with chlorine instead of bromine.
Uniqueness
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the propanol chain, combined with the brominated pyridine ring. This combination of functional groups provides versatility in chemical reactions and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5,8,12H,1-2,10H2 |
InChI Key |
SXKGPTGWAFFDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.